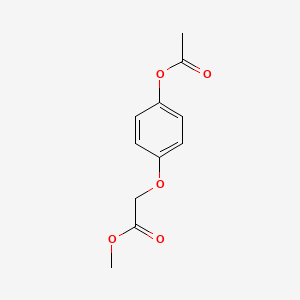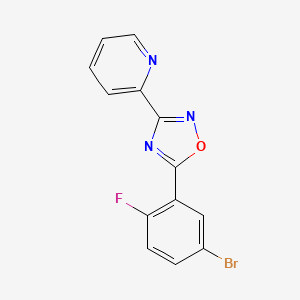
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the development of organic semiconductors and fluorescent materials.
Métodos De Preparación
The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone typically involves multiple steps. One common method includes the reaction of a fluorene derivative with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and tetrahydrofuran. The major products formed from these reactions are often biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic electronic materials .
Aplicaciones Científicas De Investigación
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction mechanism involves the formation of a palladium complex with the boronic ester, followed by the transmetalation and reductive elimination steps to form the biaryl product . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar compounds to 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone include:
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrene: Used in similar applications but has different luminescent properties.
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,9-dioctylfluorene: Used in the synthesis of OLEDs and PLEDs.
Bis(pinacolato)boryl methane: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its specific structural properties that make it highly effective in the synthesis of organic semiconductors and fluorescent materials .
Propiedades
Fórmula molecular |
C25H30B2O5 |
|---|---|
Peso molecular |
432.1 g/mol |
Nombre IUPAC |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C25H30B2O5/c1-22(2)23(3,4)30-26(29-22)15-9-11-17-18-12-10-16(14-20(18)21(28)19(17)13-15)27-31-24(5,6)25(7,8)32-27/h9-14H,1-8H3 |
Clave InChI |
SWKYWNAFOUZGRN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)



![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)

![Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate](/img/structure/B8377724.png)
![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)

